Cas no 2172120-21-5 (2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid)

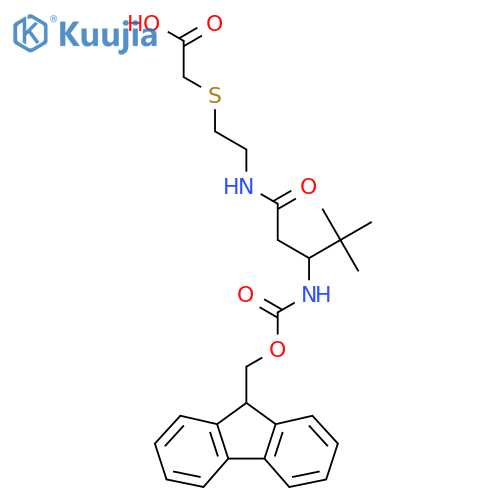

2172120-21-5 structure

商品名:2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid

- EN300-1514349

- 2172120-21-5

- 2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid

-

- インチ: 1S/C26H32N2O5S/c1-26(2,3)22(14-23(29)27-12-13-34-16-24(30)31)28-25(32)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)

- InChIKey: MNQBSJBFRMGLDD-UHFFFAOYSA-N

- ほほえんだ: S(CC(=O)O)CCNC(CC(C(C)(C)C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

- せいみつぶんしりょう: 484.20319330g/mol

- どういたいしつりょう: 484.20319330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 12

- 複雑さ: 688

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1514349-1.0g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1514349-10.0g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1514349-1g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 1g |

$3368.0 | 2023-08-31 | ||

| Enamine | EN300-1514349-5g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 5g |

$9769.0 | 2023-08-31 | ||

| Enamine | EN300-1514349-0.25g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 0.25g |

$3099.0 | 2023-08-31 | ||

| Enamine | EN300-1514349-2.5g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 2.5g |

$6602.0 | 2023-08-31 | ||

| Enamine | EN300-1514349-0.05g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 0.05g |

$2829.0 | 2023-08-31 | ||

| Enamine | EN300-1514349-5.0g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1514349-0.5g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 0.5g |

$3233.0 | 2023-08-31 | ||

| Enamine | EN300-1514349-0.1g |

2-({2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanamido]ethyl}sulfanyl)acetic acid |

2172120-21-5 | 0.1g |

$2963.0 | 2023-08-31 |

2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

2172120-21-5 (2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylpentanamidoethyl}sulfanyl)acetic acid) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 506-17-2(cis-Vaccenic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 13769-43-2(potassium metavanadate)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量